

Spectroscopic Analysis of Benzyl Isovalerate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl isovalerate*

Cat. No.: B091237

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Introduction

Benzyl isovalerate (CAS No. 103-38-8), a significant ester in the flavor, fragrance, and pharmaceutical industries, possesses a characteristic fruity, balsamic odor.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Its molecular structure and purity are critical for its intended applications, necessitating comprehensive analytical characterization. This technical guide provides an in-depth overview of the spectroscopic data of **benzyl isovalerate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in the replication of these analyses.

Data Presentation

The spectroscopic data for **benzyl isovalerate** is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.35 - 7.25	m	5H	-	Ar-H
5.11	s	2H	-	-O-CH ₂ -Ar
2.22	d	2H	7.0	-C(=O)-CH ₂ - CH(CH ₃) ₂
2.11 - 2.05	m	1H	-	-CH ₂ -CH(CH ₃) ₂
0.96	d	6H	6.6	-CH(CH ₃) ₂

Data interpreted from ChemicalBook.[\[9\]](#)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Assignment
172.5	C=O
136.3	Ar-C (quaternary)
128.5	Ar-CH
128.0	Ar-CH
127.9	Ar-CH
66.1	-O-CH ₂ -Ar
43.5	-C(=O)-CH ₂ -
25.9	-CH(CH ₃) ₂
22.4	-CH(CH ₃) ₂

Data sourced from SpectraBase.[\[2\]](#)[\[10\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H stretch
~2960, 2870	Strong	Aliphatic C-H stretch
~1735	Strong	C=O (ester) stretch
~1450, 1500	Medium	Aromatic C=C stretch
~1160	Strong	C-O (ester) stretch

Data interpreted from typical ester and aromatic compound IR spectra.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Proposed Fragment
192	12.5	[M] ⁺ (Molecular Ion)
108	16.4	[C ₇ H ₈ O] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
85	-	[C ₄ H ₅ O ₂] ⁺
57	36.0	[C ₄ H ₉] ⁺

Data sourced from PubChem.[\[11\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **benzyl isovalerate**.

Materials:

- **Benzyl isovalerate** (liquid sample)
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS) as an internal standard
- NMR tube (5 mm)
- Pipettes

Instrumentation:

- A 300-500 MHz NMR spectrometer

Procedure:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **benzyl isovalerate** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
 - Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.[\[16\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:

- Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
- Typical parameters: spectral width of 12-15 ppm, pulse width corresponding to a 30-45° flip angle, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
- Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.
- Integrate the signals and analyze the multiplicities and coupling constants.

- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Typical parameters: spectral width of 200-240 ppm, pulse width corresponding to a 30° flip angle, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
 - Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
 - Phase the spectrum and calibrate the chemical shift scale to the CDCl_3 triplet at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **benzyl isovalerate**.

Materials:

- **Benzyl isovalerate** (liquid sample)
- Isopropanol or acetone for cleaning
- Lens tissue

Instrumentation:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[17]
- Sample Analysis:
 - Place a small drop of **benzyl isovalerate** directly onto the center of the ATR crystal.
 - Ensure the crystal is fully covered by the liquid sample.
- Spectrum Acquisition:
 - Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands and their corresponding wavenumbers.
 - Assign the observed bands to the functional groups present in **benzyl isovalerate**.
- Cleaning:
 - Clean the ATR crystal thoroughly with isopropanol or acetone and a soft lens tissue after the measurement.[18][19]

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of **benzyl isovalerate**.

Materials:

- **Benzyl isovalerate** (liquid sample)
- A suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

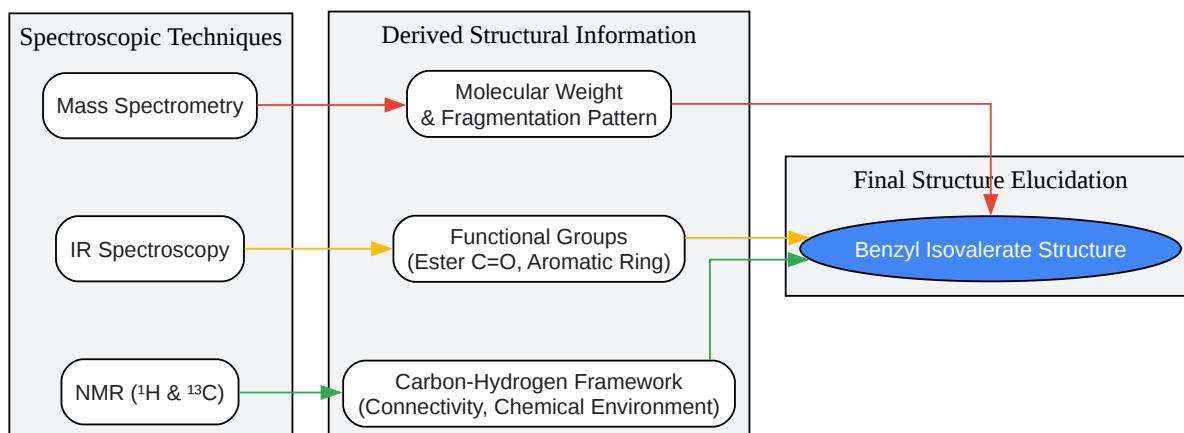
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **benzyl isovalerate** (e.g., 100 ppm) in a volatile solvent.
- GC-MS System Setup:
 - Set the GC oven temperature program to adequately separate the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.
 - Set the injector temperature to 250°C.
 - Set the MS transfer line temperature to 280°C.
- Mass Spectrometer Conditions:
 - Use a standard Electron Ionization (EI) source.
 - Set the ionization energy to 70 eV.[\[20\]](#)
 - Scan a mass range of m/z 40-400.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Acquire the mass spectrum of the peak corresponding to **benzyl isovalerate** as it elutes from the GC column.
- Data Analysis:

- Identify the molecular ion peak.
- Analyze the fragmentation pattern and identify the major fragment ions.

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow of how different spectroscopic techniques contribute to the structural elucidation of **benzyl isovalerate**.



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Caption: Workflow of Spectroscopic Data Integration.

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